molecular formula C13H8N6 B14182562 2,2'-(4-Diazo-4H-pyrazole-3,5-diyl)dipyridine CAS No. 922506-50-1

2,2'-(4-Diazo-4H-pyrazole-3,5-diyl)dipyridine

Cat. No.: B14182562
CAS No.: 922506-50-1
M. Wt: 248.24 g/mol
InChI Key: PQEWJCPRBGCZKT-UHFFFAOYSA-N
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Description

3,5-Bis(2-pyridinyl)-4-diazo-4H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with two pyridine rings and a diazo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(2-pyridinyl)-4-diazo-4H-pyrazole typically involves the reaction of 3,5-dipyridylpyrazole with diazotizing agents under controlled conditions. One common method includes the use of sodium nitrite and hydrochloric acid to introduce the diazo group onto the pyrazole ring. The reaction is usually carried out at low temperatures to prevent decomposition of the diazo compound.

Industrial Production Methods

While specific industrial production methods for 3,5-Bis(2-pyridinyl)-4-diazo-4H-pyrazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(2-pyridinyl)-4-diazo-4H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The diazo group can be oxidized to form azides or other nitrogen-containing compounds.

    Reduction: The diazo group can be reduced to form amines.

    Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.

Major Products

    Oxidation: Formation of azides or nitro compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyridines and pyrazoles.

Scientific Research Applications

3,5-Bis(2-pyridinyl)-4-diazo-4H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,5-Bis(2-pyridinyl)-4-diazo-4H-pyrazole involves its interaction with various molecular targets. The diazo group can participate in cycloaddition reactions, forming covalent bonds with nucleophilic sites on proteins or nucleic acids. The pyridine rings can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes or other metal-dependent processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dipyridylpyrazole: Lacks the diazo group but shares the pyrazole and pyridine rings.

    4-Diazo-3,5-diphenylpyrazole: Similar structure but with phenyl groups instead of pyridine rings.

    2,6-Bis(3,5-dicarboxyphenyl)pyridine: Contains a pyridine ring with carboxyphenyl substituents.

Uniqueness

3,5-Bis(2-pyridinyl)-4-diazo-4H-pyrazole is unique due to the presence of both pyridine rings and a diazo group on the pyrazole ring

Properties

CAS No.

922506-50-1

Molecular Formula

C13H8N6

Molecular Weight

248.24 g/mol

IUPAC Name

2-(4-diazo-5-pyridin-2-ylpyrazol-3-yl)pyridine

InChI

InChI=1S/C13H8N6/c14-17-13-11(9-5-1-3-7-15-9)18-19-12(13)10-6-2-4-8-16-10/h1-8H

InChI Key

PQEWJCPRBGCZKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C2=[N+]=[N-])C3=CC=CC=N3

Origin of Product

United States

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